2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole
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Overview
Description
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,3-dimethylphenol with a suitable benzodiazole precursor under specific conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one
- Metaxalone
Uniqueness
2-[(2,3-Dimethylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-11-6-5-9-15(13(11)3)20-10-16-18-14-8-4-7-12(2)17(14)19-16/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
COPBYGRNFPZHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=C(C=CC=C3N2)C)C |
Origin of Product |
United States |
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